molecular formula C19H19N3OS2 B13807626 2-(3-Methyl-7,8,9,10-tetrahydro-phenanthridin-6-ylsulfanyl)-N-thiazol-2-yl-acetamide

2-(3-Methyl-7,8,9,10-tetrahydro-phenanthridin-6-ylsulfanyl)-N-thiazol-2-yl-acetamide

Cat. No.: B13807626
M. Wt: 369.5 g/mol
InChI Key: UZMNFWUWYPNQBK-UHFFFAOYSA-N
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Description

ACETAMIDE,2-[(7,8,9,10-TETRAHYDRO-3-METHYL-6-PHENANTHRIDINYL)THIO]-N-THIAZOL-2-YL-: is a complex organic compound with a unique structure that includes a phenanthridinyl group, a thiazolyl group, and an acetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ACETAMIDE,2-[(7,8,9,10-TETRAHYDRO-3-METHYL-6-PHENANTHRIDINYL)THIO]-N-THIAZOL-2-YL- typically involves multiple steps, starting with the preparation of the phenanthridinyl and thiazolyl intermediates. These intermediates are then coupled under specific reaction conditions to form the final compound. Common reagents used in these reactions include thionyl chloride, acetic anhydride, and various catalysts to facilitate the coupling process.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of automated reactors and continuous flow systems to maintain consistent reaction parameters.

Chemical Reactions Analysis

Types of Reactions

ACETAMIDE,2-[(7,8,9,10-TETRAHYDRO-3-METHYL-6-PHENANTHRIDINYL)THIO]-N-THIAZOL-2-YL- can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert certain functional groups within the molecule to their corresponding reduced forms.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and specific catalysts to enhance reaction rates.

Major Products Formed

The major products formed from these reactions depend on the specific reaction type. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce new functional groups into the molecule.

Scientific Research Applications

ACETAMIDE,2-[(7,8,9,10-TETRAHYDRO-3-METHYL-6-PHENANTHRIDINYL)THIO]-N-THIAZOL-2-YL- has several scientific research applications, including:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in drug development.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of ACETAMIDE,2-[(7,8,9,10-TETRAHYDRO-3-METHYL-6-PHENANTHRIDINYL)THIO]-N-THIAZOL-2-YL- involves its interaction with specific molecular targets and pathways. This compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • ACETAMIDE,2-[(7,8,9,10-TETRAHYDRO-8-METHYL-6-PHENANTHRIDINYL)THIO]-N-THIAZOL-2-YL-
  • ACETAMIDE,2-[(7,8,9,10-TETRAHYDRO-3-METHYL-6-PHENANTHRIDINYL)THIO]-N-THIAZOL-2-YL-

Uniqueness

The uniqueness of ACETAMIDE,2-[(7,8,9,10-TETRAHYDRO-3-METHYL-6-PHENANTHRIDINYL)THIO]-N-THIAZOL-2-YL- lies in its specific structural features, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C19H19N3OS2

Molecular Weight

369.5 g/mol

IUPAC Name

2-[(3-methyl-7,8,9,10-tetrahydrophenanthridin-6-yl)sulfanyl]-N-(1,3-thiazol-2-yl)acetamide

InChI

InChI=1S/C19H19N3OS2/c1-12-6-7-14-13-4-2-3-5-15(13)18(21-16(14)10-12)25-11-17(23)22-19-20-8-9-24-19/h6-10H,2-5,11H2,1H3,(H,20,22,23)

InChI Key

UZMNFWUWYPNQBK-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1)C3=C(CCCC3)C(=N2)SCC(=O)NC4=NC=CS4

Origin of Product

United States

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